Butane

Description

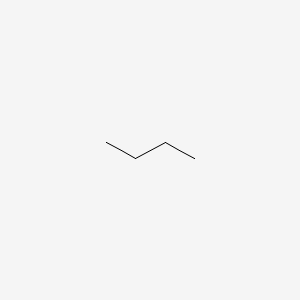

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10, CH3CH2CH2CH3 | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | butane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Butane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36788-85-9, 83602-47-5, 9021-92-5, 9003-29-6, 72317-18-1 | |

| Record name | Butane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36788-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9021-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polybutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72317-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024665 | |

| Record name | Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a gasoline-like or natural gas odor; Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F; [NIOSH] Vapor density = 2.07 (heavier than air); [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 31 °F.] | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | n-Butane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

31.1 °F at 760 mmHg (NTP, 1992), -0.50 °C, -0.5 °C, 31 °F | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-76 °F (NTP, 1992), -60 °C, Gas: -76 °F (-60 °C) (Closed cup), -76 °F, NA (Gas) | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

61 mg/L at 68 °F (NTP, 1992), In water, 61.2 mg/L at 25 °C, Very soluble in ethanol, ethyl ether, chloroform, Solubility in water, g/100ml at 20 °C: 0.0061, Slight | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.6 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.573 g/cu cm at 25 °C (p>1 atm), Liquid density (at saturation pressure; 15.6 °C), kg/cu m: 583.0 /from table/, Relative density (water = 1): 0.6, 0.6 at 32 °F, 0.6 (Liquid at 31 °F), 2.11(relative gas density) | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.046 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.046 (Air = 1), Relative vapor density (air = 1): 2.1, 2.11 | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at 31.1 °F ; 1823 mmHg at 77 °F (NTP, 1992), 1820 mm Hg at 25 °C, Vapor pressure, kPa at 21.1 °C: 213.7, 2.05 atm | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F] | |

CAS No. |

106-97-8 | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/butane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Butane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LV4FOR43R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EJ401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-217.1 °F (NTP, 1992), -138.3 °C, -138 °C, -217 °F | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Theoretical and Computational Investigations of Butane Systems

Quantum Chemical Studies of Butane (B89635) Conformational Landscapes

The conformational analysis of this compound, specifically the rotation around the central C2-C3 bond, serves as a fundamental example in organic chemistry to illustrate concepts such as torsional and steric strain. Theoretical calculations are essential for mapping the potential energy surface associated with this rotation and quantifying the energies of different conformers and the barriers between them.

Ab Initio Electronic Structure Calculations for this compound Conformations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to calculate the electronic structure and energies of this compound in various conformations. These calculations provide a detailed picture of how the molecule's energy changes as it rotates around the central carbon-carbon bond. For instance, Hartree-Fock calculations with different basis sets have been employed to predict the energy differences between conformers and the barriers to internal rotation. aip.org These methods can reveal the subtle interplay of electronic and steric effects that determine the relative stabilities of the anti and gauche conformers and the energies of the eclipsed transition states.

Density Functional Theory (DFT) Applications in this compound Molecular Systems

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a balance between computational cost and accuracy, making it suitable for studying molecular systems like this compound. DFT calculations are frequently applied to investigate the conformational landscapes of this compound, determining the optimized geometries and relative energies of different conformers. rsc.orgtsijournals.com DFT can also be used to calculate the energy profile as a function of the dihedral angle, providing insights into the rotational energy barriers. rsc.org Studies have utilized DFT to examine this compound's behavior in various environments, such as within zeolite pores, demonstrating how confinement can influence its preferred conformation and energy landscape. rsc.org DFT studies have also been applied to investigate the adsorption of this compound on surfaces, providing insights into binding energies and activation barriers for reactions like dehydrogenation. acs.orgfigshare.com

Analysis of Conformational Energies and Rotational Energy Barriers in this compound

The rotation around the C2-C3 bond in n-butane gives rise to several conformers: antiperiplanar (anti), gauche, and eclipsed (also referred to as synperiplanar or syn when the methyl groups are aligned). stereoelectronics.orglibretexts.orglibretexts.orgacs.orgslideshare.net The anti conformation, with a dihedral angle of 180°, is the lowest energy and most stable conformer due to the methyl groups being as far apart as possible, minimizing steric repulsion. stereoelectronics.orglibretexts.orglibretexts.orgacs.orglibretexts.org The gauche conformers, with dihedral angles of approximately ±60°, are local energy minima but are higher in energy than the anti conformation due to steric strain between the methyl groups. stereoelectronics.orglibretexts.orglibretexts.orgacs.orglibretexts.org Eclipsed conformations represent energy maxima on the potential energy surface, corresponding to rotational barriers. stereoelectronics.orglibretexts.orglibretexts.orgacs.org The highest energy eclipsed conformation occurs when the methyl groups are eclipsed (dihedral angle of 0° or 360°), while lower energy eclipsed conformations occur when a methyl group eclipses a hydrogen atom (dihedral angles of ±120° or ±240°). stereoelectronics.orglibretexts.orglibretexts.orgacs.orgmasterorganicchemistry.com

Theoretical calculations consistently show these energy relationships and quantify the energy differences and rotational barriers. For example, the energy difference between the gauche and anti conformers is typically calculated to be around 0.8 to 0.9 kcal/mol (approximately 3.2 to 3.8 kJ/mol). aip.orglibretexts.org The rotational energy barriers for the transition from anti to eclipsed and from gauche to eclipsed are also calculated, with values generally ranging from 3.5 to 6.8 kcal/mol depending on the specific transition and computational method used. aip.orgmasterorganicchemistry.comresearchgate.netresearchgate.net These barriers are influenced by both torsional strain and steric interactions. stereoelectronics.orglibretexts.orgresearchgate.net

The potential energy profile for the rotation about the C2-C3 bond in this compound can be visualized as a plot of energy versus the dihedral angle. This plot shows the minima corresponding to the anti and gauche conformers and the maxima corresponding to the eclipsed conformers. libretexts.orglibretexts.orgq-chem.comulg.ac.bestolaf.eduberkeley.eduupenn.eduepfl.ch

Here is a representative data table summarizing typical relative energies and rotational barriers based on computational studies:

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Description |

| Anti (180°) | 0.0 | Global Minimum, Staggered |

| Gauche (±60°, ±300°) | ~0.8 - 0.9 | Local Minimum, Staggered |

| Eclipsed (±120°, ±240°) | ~3.6 | Local Maximum, Eclipsed |

| Eclipsed (0°, 360°) | ~5 - 6 | Global Maximum, Eclipsed |

Note: These values are approximate and can vary depending on the computational method and basis set used.

Benchmarking Computational Thermochemical Data for this compound Conformers

Benchmarking studies are crucial for evaluating the accuracy of different computational methods and basis sets in predicting the relative energies and thermochemical properties of molecular systems like this compound. High-level ab initio methods, such as CCSD(T) with large basis sets, are often used as reference points for benchmarking. comporgchem.comepa.govacs.org Studies have benchmarked various DFT functionals and basis sets against these high-level calculations to determine their performance in reproducing the energy difference between the anti and gauche conformers of this compound. comporgchem.comepa.govacs.org These comparisons help identify the most reliable computational approaches for studying the conformational energetics of alkanes. comporgchem.com For instance, some studies have found that certain DFT functionals, particularly those with dispersion corrections, can provide good agreement with high-level ab initio results for this compound conformer energies. comporgchem.comepa.govacs.org However, accurately predicting geometries, especially dihedral angles, can still be challenging for some functionals. comporgchem.com

Quantum Chemical Characterization of this compound Cation Radicals

Quantum chemical methods are also applied to study reactive species derived from this compound, such as this compound cation radicals. These studies investigate the electronic structure, geometry, and stability of these charged and radical species. Characterizing cation radicals is important for understanding reaction mechanisms involving this compound under conditions like ionization or oxidation.

Molecular Dynamics Simulations of this compound and its Isomers

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic properties, phase transitions, and interactions in different environments. MD simulations can be used to investigate the conformational dynamics of this compound, how it diffuses, and how it interacts with other molecules or surfaces.

MD simulations have been employed to study the diffusion of this compound and its isomer, isothis compound (B21531), in confined environments like zeolites. aip.orgacs.orgcardiff.ac.uk These simulations can reveal differences in diffusion rates and mechanisms between the linear n-butane and the branched isothis compound, often attributing the faster diffusion of n-butane to its ability to adopt an elongated anti conformation that fits more easily through narrow channels. aip.org MD simulations can also explore the influence of the surrounding environment, such as the flexibility of a zeolite framework, on this compound's diffusion and conformational behavior. aip.orgacs.org

Furthermore, MD simulations are used to study the properties of liquid this compound, including its segmental motion and conformational transitions. koreascience.krtandfonline.com These simulations often utilize specific force fields, which are sets of parameters describing the interactions between atoms, to model the behavior of the molecules. tandfonline.comulakbim.gov.traip.orgnih.govumn.eduuci.eduresearchgate.net The choice of force field can significantly impact the accuracy of the simulation results, and various force fields have been developed and benchmarked for their ability to reproduce experimental properties of alkanes like this compound. tandfonline.comnih.govumn.eduuci.eduresearchgate.net MD simulations can provide data on properties such as density, potential energy, and diffusion coefficients in different phases. aip.orgresearchgate.net

Molecular dynamics simulations of isothis compound have also been conducted to study phenomena like homogeneous condensation, investigating the formation of liquid clusters from the vapor phase. aip.org These simulations can track changes in density and potential energy over time during phase transitions. aip.org

Here is a data table illustrating diffusion coefficients from MD simulations of this compound isomers in silicalite:

| Molecule | Environment | Temperature (K) | Diffusion Coefficient (m²/s) |

| n-Butane | Rigid Silicalite | 300 | Significantly higher than isothis compound aip.org |

| n-Butane | Vibrating Silicalite | 300 | Increased compared to rigid silicalite aip.org |

| Isothis compound | Rigid Silicalite | 300 | Significantly lower than n-butane aip.org |

| Isothis compound | Vibrating Silicalite | 300 | Increased compared to rigid silicalite aip.org |

| Isothis compound | Silicalite | 444-550 | 9.1–22 × 10⁻¹¹ acs.org |

Note: The exact values for n-butane diffusion in the 300K silicalite simulations were not explicitly provided in the snippet, but the qualitative difference compared to isothis compound was noted. aip.org

Non-Equilibrium Molecular Dynamics (NEMD) for Transport Properties of this compound

Non-Equilibrium Molecular Dynamics (NEMD) is a powerful simulation technique used to calculate transport properties like viscosity and thermal conductivity by applying a non-equilibrium perturbation to the system. For this compound, NEMD simulations have been employed to investigate its transport coefficients. Studies have shown that NEMD simulations can yield results for viscosity and thermal conductivity that are in good agreement with experimental data and equilibrium molecular dynamics (EMD) simulations, particularly near the boiling point. researchgate.netresearchgate.net

NEMD simulations have been particularly useful in examining the differences in viscosity between n-butane and isothis compound, which are not well predicted by corresponding-states theories. tandfonline.com Simulations using Lennard-Jones site-site models for n-butane and isothis compound have shown good agreement with experimental viscosity data across a range of densities, highlighting the influence of molecular structure on transport properties. tandfonline.com While EMD can also compute transport properties, NEMD often requires less computational time, although with greater algorithmic complexity. dtic.milnist.gov

Simulation of Diffusion Phenomena for n-Butane and Isothis compound in Confined Environments

Molecular simulations, including MD and Monte Carlo methods, are extensively used to study the diffusion of this compound isomers in confined environments such as zeolites and carbon nanotubes. These studies are crucial for understanding transport in porous materials relevant to separation and catalytic processes. psu.eduepfl.chresearchgate.netrsc.orgucl.ac.uk

Simulations have investigated the diffusive flow of n-butane and isothis compound in single-walled carbon nanotubes, revealing that separation behavior depends on nanotube properties like diameter and helical symmetry, as well as the size and structure of the this compound isomers. psu.edu For instance, in small diameter nanotubes (0.7-1.1 nm), neither n-butane nor isothis compound may enter, while methane (B114726) can diffuse through. psu.edu In larger nanotubes (1.5-2.3 nm), both isomers can enter and adsorb, leading to separation from methane, although the underlying mechanisms differ. psu.edu

Studies in zeolites, such as MFI, BEA, and BOG, have also explored the diffusion of n-butane and isothis compound mixtures. acs.org The pore structure and size significantly influence the diffusion behavior and separation efficiency of these isomers. rsc.orgacs.org Molecular simulations provide a detailed view of how molecules navigate the pore network and the impact of confinement effects on their mobility. ucl.ac.uk

The flexibility of the porous material can also influence diffusion. Simulations have investigated the diffusion of n-butane in flexible metal-organic frameworks (MOFs), showing how structural changes in the framework during adsorption can significantly affect diffusivity. nih.gov

Development and Application of Force Fields in this compound Molecular Dynamics

The accuracy of molecular dynamics simulations for this compound systems heavily relies on the quality of the force fields used to describe inter- and intramolecular interactions. Force fields provide the potential energy function that governs the motion of atoms in the simulation. nih.govnih.gov

Various force fields have been developed and applied to this compound, including united-atom models, where hydrogen atoms are implicitly treated within the heavy atoms, and all-atom models, which explicitly include all atoms. nih.govresearchgate.netacs.org Popular force fields used for hydrocarbons like this compound include TraPPE (Transferable Potentials for Phase Equilibria), OPLS (Optimized Potentials for Liquid Simulations), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govnih.govresearchgate.netacs.orgumn.eduresearchgate.netaip.org

The development of force fields often involves fitting parameters to experimental data or high-level quantum mechanical calculations to accurately reproduce properties such as phase equilibria, densities, and conformational energies. nih.govumn.eduresearchgate.netaip.orgacs.org For this compound, force fields are parameterized to describe bonded interactions (bond lengths, bond angles, and dihedral angles) and nonbonded interactions (van der Waals and electrostatic forces). umn.edu

Comparative studies have evaluated the performance of different force fields in reproducing experimental properties of this compound and other alkanes. researchgate.netresearchgate.netrsc.org While united-atom models can be computationally more efficient, all-atom models or specifically optimized force fields may offer better accuracy for certain properties or systems, such as diffusion in cationic zeolites where explicit treatment of interactions is important. researchgate.netacs.orgacs.org

Analysis of Torsion Angles and Molecular Motion in this compound Simulations

The internal rotation around the central carbon-carbon bond in n-butane is a fundamental aspect of its molecular motion and conformational landscape. This rotation gives rise to different conformers, primarily the trans conformation and two gauche conformations. researchgate.netnih.govacs.orgfu-berlin.deaip.orgunizin.org Molecular dynamics simulations are widely used to analyze the dynamics of these torsion angles and the transitions between conformers. researchgate.netnih.govaip.orgunizin.org

Simulations allow for the calculation of the potential of mean force along the dihedral angle, revealing the energy barriers separating the trans and gauche states. nih.govaip.org These barriers are low, allowing for relatively free internal rotation at room temperature. acs.orgunizin.orgaip.org The relative populations of the trans and gauche conformers can also be determined from simulations, and these populations are influenced by temperature and the surrounding environment (e.g., solvent effects or confinement). nih.govaip.org

The dynamics of the torsion angle in this compound can be influenced by both solvent friction and internal friction arising from the coupling of the dihedral motion to other degrees of freedom within the molecule. pnas.org Simulations have shown that for this compound in water, internal friction can significantly dominate the effective friction governing dihedral dynamics. pnas.org

Reaction Mechanisms and Kinetic Studies of Butane

Catalytic Butane (B89635) Isomerization Pathways

The catalytic isomerization of n-butane primarily proceeds through carbenium ion intermediates, requiring the presence of strong acid sites on the catalyst surface nih.gov. Two main reaction pathways have been identified and extensively investigated: the monomolecular and bimolecular mechanisms mdpi.com.

The kinetics of this compound isomerization are highly dependent on the prevailing reaction mechanism mdpi.com.

The monomolecular pathway is typically initiated by the protonation of n-butane by Brønsted acid sites (BAS), leading to the formation of a secondary carbonium ion. This intermediate then undergoes dehydrogenation to yield a secondary carbenium ion mdpi.com. While initially thought to involve a methyl-cyclopropane intermediate, studies have shown this species is a transition state leading to carbon scrambling rather than isothis compound (B21531) mdpi.com. The monomolecular pathway is generally more selective towards isothis compound but requires stronger reaction conditions, typically above 300 °C, which can limit the maximum achievable isothis compound yield due to chemical equilibrium constraints mdpi.com.

The bimolecular pathway , in contrast, operates at significantly lower temperatures, typically below 250 °C, requiring less energy input mdpi.com. This mechanism involves the interaction of two C₄ olefin molecules within the zeolite pore, forming a C₈ intermediate frontiersin.org. This C₈ intermediate can undergo various hydrogen and methyl shifts before cracking to yield different C₄ species, including n-butene and isobutene, or C₃ and C₅ olefins through uneven β-scission frontiersin.org. The bimolecular pathway is significantly influenced by hydrogen transfer processes and is often enhanced by bifunctional catalysts mdpi.com. It requires high partial pressures of this compound to maximize the probability of intermolecular collisions necessary for the formation of the C₈ intermediate mdpi.com.

Kinetic studies have shown a complex dependence of the reaction rate on reactant partial pressure, suggesting that both monomolecular and bimolecular mechanisms can be operative, with the prevailing pathway depending on the specific reaction conditions acs.org. For instance, studies on Pt−H-mordenite catalysts indicated that at high temperatures and low reactant dilutions, the bimolecular pathway accurately described the isomerization efficiency acs.org. However, at low temperatures, kinetic models incorporating both pathways were needed to predict the increase in isothis compound selectivity with increasing reactant dilutions acs.org.

Theoretical investigations using density functional theory (DFT) calculations have also explored these mechanisms. For example, in H-SSZ-13 zeolite, the monomolecular mechanism for the isomerization of butene to isobutene was found to be prevalent, with a calculated Gibbs free energy barrier of 155 kJ/mol at 400°C, compared to 190 kJ/mol for the bimolecular mechanism, attributed to less favorable entropy for the latter frontiersin.org. However, the free energy values for the highest barriers of the two mechanisms can be quite close, suggesting they can compete under certain conditions rsc.org.

Hydrogen transfer (HT) reactions play a crucial role in this compound isomerization, particularly within the bimolecular mechanism and in bifunctional catalysis. In the context of n-butane isomerization, HT reactions convert olefins into alkanes and vice versa frontiersin.org. For instance, adsorbed isobutene can react with n-butane via two hydrogen transfers to produce isothis compound and n-butene rsc.org. This process is essential for the interconversion of olefinic intermediates which are key to the isomerization reaction researchgate.net.

Methyl transfer processes are also discussed as possible pathways, particularly for the formation of C₃ and C₅ side products frontiersin.org. These mechanisms involve methyl transfers to and from the acid site of the catalyst frontiersin.org. While the direct skeletal isomerization of n-butane to isothis compound is kinetically hindered, the presence of olefins, even in catalytic amounts, is important as they can be interconverted by HT reactions, meaning each this compound molecule must pass through an olefinic state in the reaction mechanism researchgate.net.

The performance of solid acid catalysts in this compound isomerization is significantly influenced by their intrinsic properties, including the nature and accessibility of acid sites, framework structure, and porosity dntb.gov.uamdpi.com.

Acid site density and strength are key factors determining the activity and selectivity of catalysts in this compound isomerization mdpi.comrsc.org. Studies have shown that acid site density, which is linked to acid site concentration, plays a crucial role in dictating which isomerization mechanism (monomolecular or bimolecular) is favored mdpi.com. Typically, the monomolecular pathway requires single, isolated acid sites, while the bimolecular pathway necessitates adjacent sites mdpi.com. This difference makes the rate of the bimolecular reaction much more sensitive to acid site density than the monomolecular rate mdpi.com.

The strength of acid sites is also a pivotal factor mdpi.com. Strong Brønsted acid sites (BAS) are required for the formation of the butyl carbenium ion, an intermediate involved in both monomolecular and bimolecular mechanisms mdpi.com. Research on zeolite beta, for example, demonstrated that the rate of n-butane conversion strongly correlated with the quantity of strong acid sites, rather than the total acidity mdpi.com. The strength of these acid sites can be influenced by the catalyst's framework topology and the presence of dopants rsc.org.

Studies using techniques like ammonia-temperature programmed desorption (NH₃-TPD) can quantify the strength and quantity of acid sites in catalysts rsc.org. For instance, NH₃-TPD experiments on MgAlPO-5 systems showed distinct peaks corresponding to physisorbed ammonia (B1221849) and Brønsted acidity, allowing for the quantification of acid site quantity rsc.org.

Research findings highlight the relationship between acid site strength and catalytic performance. For example, in sulfated monoclinic zirconia catalysts, the Brønsted acid strength showed a strong correlation with the activation energy of this compound isomerization; stronger Brønsted acidity led to better catalytic performance and lower activation energy mdpi.com.

Here is an example of how acid site quantity can vary with catalyst composition:

| Catalyst System | Acid Site Quantity (µmol/g) | Reference |

| MgAlPO-5 (low Mg) | 118 | rsc.org |

| MgAlPO-5 (medium Mg) | 234 | rsc.org |

| MgAlPO-5 (high Mg) | 496 | rsc.org |

The framework topology of zeolite catalysts significantly influences this compound isomerization by affecting the accessibility of active sites and the stability of reaction intermediates mdpi.com. Different zeolite structures can favor different reaction mechanisms and product selectivities mdpi.comrsc.org. For example, the one-dimensional channels of mordenite (B1173385) zeolite can promote the monomolecular mechanism when acid sites are isolated, while higher acid site density can facilitate the bimolecular mechanism mdpi.com. Zeolites with larger pore structures, such as zeolite beta and zeolite Y, can better accommodate the bulky C₈ intermediate involved in the bimolecular pathway compared to zeolites with smaller pores like ZSM-5 mdpi.comresearchgate.net.

Framework topology also impacts catalyst deactivation, particularly coking. Zeolites with multidimensional channel systems or supercages, like zeolite Y and ZSM-5 (with a 2D structure), have shown greater resistance to coking compared to one-dimensional channel structures where a single coke molecule can block an entire channel mdpi.comresearchgate.net.

The introduction of mesoporosity into zeolites can further enhance catalytic performance, especially for reactions involving larger molecules, by improving diffusion of reactants and products and increasing accessibility to active sites mdpi.com. While this compound is a small molecule, mesoporosity can still play a role by facilitating the transport of intermediates and reducing diffusion limitations that could contribute to side reactions or coking. Mesoporous zeolites have demonstrated improved lifetime and performance in various isomerization reactions compared to their purely microporous counterparts mdpi.com.

In bifunctional catalysts, both acid sites and hydro/dehydrogenation sites work in concert to facilitate n-butane hydroisomerization nih.govulisboa.pt. The metal sites, often platinum (Pt), provide the hydrogenation-dehydrogenation function, while the solid acid sites provide the isomerization function nih.gov.

The classical bifunctional mechanism involves a sequence of steps: n-butane is first dehydrogenated to butenes on the metal sites, the butenes then migrate to the acid sites where they undergo isomerization to isobutene via carbenium ion intermediates, and finally, the isobutene is hydrogenated back to isothis compound on the metal sites nih.govulisboa.pt.

The balance between the hydrogenation/dehydrogenation activity and the acid activity is crucial for optimal catalyst performance scielo.br. For instance, on gallium/HZSM-5 catalysts, the presence of both acid sites and hydro/dehydrogenation species strongly influenced n-butane conversion scielo.br. The rate of the isomerization reaction on acid sites can be the rate-determining step, and an increase in the density of acid sites can favor the bifunctional process by consuming the intermediate olefins produced by dehydrogenation scielo.brscielo.br.

| Catalyst Type | Function 1 (Metal Site) | Function 2 (Acid Site) | Role in this compound Isomerization | Reference |

| Bifunctional (e.g., Pt/Acid) | Hydrogenation/Dehydrogenation | Isomerization | Converts alkanes to olefins and back; isomerizes olefins. | nih.govulisboa.pt |

| Solid Acid (e.g., Zeolite) | - | Isomerization | Catalyzes isomerization via carbenium ions (mono/bimolecular) | mdpi.com |

Influence of Solid Acid Catalyst Properties on Isomerization Performance

Quantum Chemical Analysis of Bimetallic Catalysts in this compound Isomerization

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the intricate mechanisms of this compound isomerization catalyzed by bimetallic systems. Studies on this compound isomerization using aluminum and cobalt chloride complexes have utilized the DFT/PBE/TZ2p method to calculate activated complexes and reaction routes. These calculations suggest that bimetallic alkyl clusters containing Co-Co dimeric bonds are key intermediates in the catalytic process, leading to both isomerization products (isothis compound) and metathesis products like pentane (B18724) and propane. researchgate.net The sequence of rearrangements within polynuclear complexes facilitates the cleavage and formation of C-C bonds in alkanes and the formation of metal-carbon bonds. researchgate.net

The calculated energy barriers for individual steps in the cyclic catalytic process of this compound isomerization are reported to be no higher than 29 kcal mol⁻¹ for a multiplicity of 7, and approximately 10 kcal mol⁻¹ lower for lower multiplicities. researchgate.net Bimetallic catalysts, such as those prepared by modifying ZSM-5 zeolite with cobalt and aluminum salts, demonstrate synergistic effects between the transition metal and surface-anchored aluminum chloride in the conversion of higher alkanes. researchgate.net

Another example involves the isomerization of isothis compound to n-butane over bifunctional PtAu-solid superacid catalysts. chemicalpapers.com PtAu bimetallic catalysts exhibit higher catalytic activity compared to Pt-alone catalysts, attributed to the formation of a PtAu alloy. chemicalpapers.com This alloying is thought to enhance hydrogen dissociation on Pt by diluting and separating Pt atoms within the alloy agglomerates. chemicalpapers.com While increasing the Au content decreases the reduction temperature of Pt, it increases the reduction temperature of sulfate (B86663), potentially delaying sulfate loss. chemicalpapers.com However, increased Au content can decrease catalyst acidity due to the PtAu alloy covering acid sites. chemicalpapers.com The Pt₀.₅Au₀.₃/SZA catalyst showed the highest yield to n-butane (34.69%). chemicalpapers.com

This compound Combustion Chemistry and Oxidation Kinetics

This compound combustion and oxidation involve complex networks of elementary reactions that vary significantly with temperature and pressure.

Detailed chemical kinetic mechanisms for n-butane combustion are extensive, often involving hundreds of species and thousands of reactions. These comprehensive mechanisms are necessary for accurate prediction of combustion phenomena but are computationally expensive for complex simulations. researchgate.net Therefore, reduced kinetic mechanisms are developed to simplify the reaction network while retaining essential features.

Systematic approaches for mechanism reduction have been demonstrated, starting from detailed mechanisms (e.g., a 230-species mechanism) to derive skeletal mechanisms (e.g., 89 species and 440 reactions) using methods like path flux analysis (PFA). researchgate.net Further reduction can be achieved by eliminating unimportant reactions based on importance indices from computational singular perturbation (CSP), resulting in smaller skeletal mechanisms (e.g., 89 species and 298 elementary reactions). researchgate.net Identifying quasi-steady-state species using CSP-based time-scale analysis can lead to even more reduced mechanisms (e.g., 69 species). researchgate.net Validation of these reduced mechanisms against detailed mechanisms shows good agreement for parameters like ignition delay time and species concentration profiles over a range of conditions. researchgate.net

A reduced chemical mechanism for the combustion of n-butanol, which includes low-temperature ignition phenomena, incorporated only 14 chemical-kinetic reactions and six chemical species into a base mechanism. acs.org This highlights the significant reduction possible while still capturing key combustion characteristics.

This compound oxidation exhibits distinct behavior at high and low temperatures. High-temperature oxidation typically involves radical chain reactions leading to smaller hydrocarbons, carbon monoxide, carbon dioxide, hydrogen, and water. caltech.edu Low-temperature oxidation, conversely, is characterized by the formation of oxygenated compounds such as aldehydes, ketones, and alcohols. caltech.edu